An In-Depth Technical Guide to 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
An In-Depth Technical Guide to 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and applications of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This compound, identified by CAS Number 85841-67-4, represents a versatile heterocyclic building block, combining the functionalities of a pyrrole scaffold, an aromatic nitro group, and a reactive aldehyde. Such a combination offers a rich landscape for chemical modification and exploration in the synthesis of novel bioactive molecules.
Compound Identity and Physicochemical Properties
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a solid organic compound featuring a pyrrole ring N-substituted with a 3-nitrophenyl group and functionalized with a carbaldehyde at the 2-position. The electron-withdrawing nature of both the nitrophenyl and carbaldehyde substituents significantly influences the electronic properties and reactivity of the pyrrole core.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 85841-67-4 | [1][2] |
| Molecular Formula | C₁₁H₈N₂O₃ | [1] |
| Molecular Weight | 216.19 g/mol | [3] |
| Appearance | Solid | |
| MDL Number | MFCD00453253 |
| InChI Key | PMFWIANLJTWYNH-UHFFFAOYSA-N | |
Safety and Handling
Proper handling of this compound is essential due to its potential hazards. It is classified as an irritant and harmful if swallowed. Researchers must consult the full Safety Data Sheet (SDS) before use and employ appropriate personal protective equipment (PPE), including gloves and eye protection.
Table 2: GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | |
| Skin Sensitisation | H317 | May cause an allergic skin reaction |
| Signal Word | Warning | | |
Note: Some suppliers may provide a more extensive hazard profile. Always refer to the vendor-specific SDS for complete information.
Synthesis Methodology: N-Arylation of Pyrrole-2-carbaldehyde
The most direct and reliable synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This method involves the N-arylation of pyrrole-2-carbaldehyde with an activated aryl halide, such as 1-fluoro-3-nitrobenzene. The electron-withdrawing nitro group activates the aryl ring towards nucleophilic attack by the deprotonated pyrrole nitrogen.
The choice of a strong, non-nucleophilic base like sodium hydroxide (NaOH) in an aprotic polar solvent such as dimethyl sulfoxide (DMSO) is critical. The base deprotonates the pyrrole N-H, forming the pyrrolide anion, a potent nucleophile. DMSO effectively solvates the cation, enhancing the reactivity of the anion. The reaction proceeds efficiently at room temperature, which is advantageous for preventing potential side reactions or degradation of the aldehyde functionality.[4]
-
Preparation : To a dry round-bottom flask equipped with a magnetic stir bar, add pyrrole-2-carbaldehyde (1.0 mmol, 1.0 eq).
-
Dissolution : Add anhydrous DMSO (2.0 mL) to the flask and stir until the starting material is fully dissolved.
-
Deprotonation : Carefully add powdered sodium hydroxide (1.5 mmol, 1.5 eq) to the solution. The mixture may change color, indicating the formation of the sodium pyrrolide salt.
-
Aryl Halide Addition : Slowly add 1-fluoro-3-nitrobenzene (1.1 mmol, 1.1 eq) to the stirred reaction mixture.
-
Reaction : Vigorously stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Workup : Upon completion, pour the reaction mixture into a separatory funnel containing a saturated brine solution (20 mL).
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing & Drying : Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the pure product.
Spectroscopic Characterization (Predicted)
While this compound is commercially available for research purposes, detailed experimental spectroscopic data is not readily found in peer-reviewed literature. However, based on the known principles of spectroscopy and data from analogous structures, a reliable prediction of its spectral characteristics can be made.[4][5]
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Value / Observation |
|---|---|---|
| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.5 - 9.7 ppm (singlet) |
| Nitrophenyl Protons | δ 7.6 - 8.4 ppm (multiplets) | |
| Pyrrole Protons | δ 6.4 - 7.3 ppm (multiplets) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 178 - 182 ppm |
| Aromatic Carbons | δ 110 - 150 ppm | |
| IR Spec. | Aldehyde C=O Stretch | 1660 - 1680 cm⁻¹ (strong) |
| Nitro N-O Asymm. Stretch | 1515 - 1550 cm⁻¹ (strong) | |
| Nitro N-O Symm. Stretch | 1340 - 1370 cm⁻¹ (strong) | |
| Mass Spec. | Exact Mass [M] | 216.0535 g/mol |
| | Molecular Ion [M]⁺ | m/z = 216 |
Justification:
-
¹H NMR : The aldehyde proton is highly deshielded and appears as a singlet far downfield. The protons on the nitrophenyl ring are deshielded by the nitro group's electron-withdrawing effect. The pyrrole protons will appear as distinct multiplets, with their chemical shifts influenced by the N-aryl substituent.
-
¹³C NMR : The aldehyde carbonyl carbon is characteristically found at the low-field end of the spectrum. The carbon attached to the nitro group (C-NO₂) will also be significantly deshielded.
-
IR Spectroscopy : The spectrum will be dominated by strong, sharp peaks corresponding to the carbonyl stretch of the aldehyde and the asymmetric and symmetric stretches of the nitro group, which are highly characteristic.
Chemical Reactivity and Mechanistic Pathways
The molecule possesses three key sites for chemical transformation, making it a valuable intermediate.
-
The Aldehyde Group : This group is a versatile handle for various reactions including:
-
Oxidation : Can be oxidized to the corresponding carboxylic acid.
-
Reduction : Can be reduced to a primary alcohol.
-
Condensation : Can undergo reactions with amines/hydrazines to form imines/hydrazones (e.g., Schiff base formation).
-
Wittig Reaction : Can be converted to an alkene.
-
-
The Nitro Group : The nitro group is a powerful directing group and a precursor to other functionalities.
-
Reduction : The most significant transformation is its reduction to an aniline derivative (-NH₂). This is commonly achieved using reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting amino group can then be used for amide bond formation, diazotization, or other coupling reactions, dramatically expanding the synthetic possibilities.
-
-
The Pyrrole Ring : While the N-substituent deactivates the pyrrole ring towards classical electrophilic substitution compared to N-H pyrrole, reactions at the C4 and C5 positions are still possible under specific conditions.
Applications in Research and Drug Development
N-aryl pyrroles are privileged structures in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The title compound serves as an excellent starting point for the generation of compound libraries for high-throughput screening.
-
Intermediate for Bioactive Scaffolds : The related compound, 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde, is a known intermediate in the synthesis of Lixivaptan, a vasopressin V2 receptor antagonist.[6] This highlights the utility of nitro-substituted pyrrole aldehydes in constructing complex, polycyclic drug candidates. The 3-nitro isomer provides an alternative substitution pattern for probing structure-activity relationships (SAR).
-
Antibacterial Agents : The pyrrole nucleus is a core component of many natural and synthetic antibacterial agents.[7] By modifying the aldehyde and reducing the nitro group to an amine for further derivatization, novel analogues can be synthesized and screened for antibacterial potential against resistant strains.
-
Probes and Materials Science : The conjugated system and the presence of a nitro group (a potential fluorophore quencher) and an amine precursor suggest that derivatives could be explored as fluorescent probes or functional materials.
Conclusion
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a strategically important chemical intermediate. Its synthesis is straightforward via N-arylation, and its multiple functional groups offer orthogonal reactivity for subsequent chemical modifications. While detailed characterization data is sparse in public literature, its spectral properties can be reliably predicted. For researchers in drug discovery and synthetic chemistry, this compound provides a valuable and versatile platform for accessing novel N-aryl pyrrole derivatives with significant potential for biological activity.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication. Retrieved from an authoritative chemical science database.[4]
-
The Royal Society of Chemistry. (n.d.). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. Retrieved from an authoritative chemical science database.[5]
-
National Center for Biotechnology Information. (n.d.). N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides. PubMed Central. Retrieved from [Link][8]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde. PubChem. Retrieved from [Link][9]
-
Amazon Web Services. (n.d.). Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from a publicly hosted academic document server.
-
National Center for Biotechnology Information. (n.d.). 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde. PubMed Central. Retrieved from [Link][6]
-
ResearchGate. (n.d.). Direct arylation of 1-methylpyrrole-2-carboxaldehyde (10) with chlorobenzene derivatives. Retrieved from [Link][10]
-
ResearchGate. (2014). Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. Retrieved from [Link][11]
-
The Royal Society of Chemistry. (2018). Electronic Supplementary Information for Ultrafine Hybrid Cu2O-Fe2O3 Nanoparticles. Retrieved from [Link][12]
-
Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Retrieved from [Link][7]
Sources
- 1. 1-(3-NITRO-PHENYL)-1H-PYRROLE-2-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. acgpubs.org [acgpubs.org]
- 3. scbt.com [scbt.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | C11H8N2O3 | CID 564844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
